molecular formula C9H12N2O B1622477 3-Ethoxybenzene-1-carboximidamide CAS No. 25412-70-8

3-Ethoxybenzene-1-carboximidamide

Cat. No.: B1622477
CAS No.: 25412-70-8
M. Wt: 164.2 g/mol
InChI Key: OZPMVTBYBADRPR-UHFFFAOYSA-N
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Description

3-Ethoxybenzene-1-carboximidamide (C₉H₁₂N₂O) is an aromatic compound featuring a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the 3-position and a carboximidamide group (–C(=NH)NH₂) at the 1-position. Its molecular structure is defined by the SMILES notation c1c(cc(C(=N)N)cc1)OCC and the InChI identifier InChI=1S/C9H12N2O/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) . The compound is typically stored under inert atmospheric conditions at 2–8°C in its hydrochloride salt form (CAS 25027-74-1; MW 200.67 g/mol), which exhibits hazards including skin/eye irritation (H315/H319) and acute toxicity (H302) .

Properties

CAS No.

25412-70-8

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

3-ethoxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11)

InChI Key

OZPMVTBYBADRPR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=N)N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

3-Amino-N'-hydroxybenzene-1-carboximidamide

  • Structure: Substituted benzene with an amino (–NH₂) group at the 3-position and a hydroxycarboximidamide (–C(=N–OH)NH₂) group at the 1-position.
  • Higher polarity likely improves aqueous solubility but reduces lipid membrane permeability.
  • CAS/MDL: Not explicitly listed in the evidence, but commercial sources reference MDL numbers MFCD08061150 and MFCD07369812 .

3-(2-Methoxyethoxy)benzene-1-carboximidamide

  • Structure : Benzene ring with a 2-methoxyethoxy (–OCH₂CH₂OCH₃) group at the 3-position and a carboximidamide group at the 1-position.
  • Key Differences: The extended ether chain increases molecular weight and lipophilicity compared to the ethoxy variant. Potential for altered pharmacokinetics due to enhanced steric hindrance and solubility in polar solvents.
  • CAS : 1016859-17-8 .

Hydrochloride Salt Derivatives

  • Example : 3-Ethoxybenzene-1-carboximidamide hydrochloride (CAS 25027-74-1).
  • Key Differences: Salt formation improves crystallinity and stability but introduces ionic character, affecting solubility in non-polar solvents. Hazard profile includes acute oral toxicity (H302) and respiratory irritation (H335) .

Data Table: Comparative Properties of Selected Carboximidamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Hazard Profile (GHS)
This compound C₉H₁₂N₂O 164.21 Not provided Ethoxy, carboximidamide Limited data
This compound HCl C₉H₁₃ClN₂O 200.67 25027-74-1 Ethoxy, carboximidamide, chloride H302, H315, H319, H335
3-(2-Methoxyethoxy)benzene-1-carboximidamide C₁₀H₁₄N₂O₂ 194.23 1016859-17-8 Methoxyethoxy, carboximidamide Not reported
3-Amino-N'-hydroxybenzene-1-carboximidamide C₇H₈N₃O 153.16 Not provided Amino, hydroxycarboximidamide Non-hazardous (inferred)

Research Findings and Implications

  • Solubility Trends : The hydrochloride salt of this compound shows higher solubility in polar solvents compared to the free base, a common trait in ionic derivatives .
  • Reactivity : The carboximidamide group (–C(=NH)NH₂) in all analogs is susceptible to hydrolysis under acidic or basic conditions, necessitating controlled storage environments .

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